molecular formula C12H11N3O5 B4143449 4-{[2-(2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]AMINO}BENZOIC ACID

4-{[2-(2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]AMINO}BENZOIC ACID

Cat. No.: B4143449
M. Wt: 277.23 g/mol
InChI Key: IXBMYXAWEMTDPC-UHFFFAOYSA-N
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Description

4-{[2-(2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound that features both an imidazolidinyl and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]AMINO}BENZOIC ACID typically involves the reaction of 4-aminobenzoic acid with (2,5-dioxo-4-imidazolidinyl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imidazolidinyl ring to a more saturated form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated imidazolidinyl derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

4-{[2-(2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The imidazolidinyl moiety can interact with enzymes, potentially inhibiting their activity. The benzoic acid part of the molecule can participate in hydrogen bonding and other interactions with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dioxo-1-phenyl-4-imidazolidinyl)acetic acid
  • (2,5-dioxo-1-{4-[(E)-phenyldiazenyl]phenyl}-4-imidazolidinyl)acetic acid
  • (2,4-dioxo-3-phenyl-1-imidazolidinyl)acetic acid

Uniqueness

4-{[2-(2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]AMINO}BENZOIC ACID is unique due to its specific combination of an imidazolidinyl ring and a benzoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[[2-(2,5-dioxoimidazolidin-4-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c16-9(5-8-10(17)15-12(20)14-8)13-7-3-1-6(2-4-7)11(18)19/h1-4,8H,5H2,(H,13,16)(H,18,19)(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBMYXAWEMTDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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